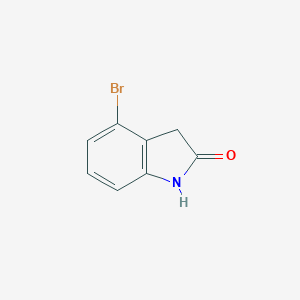










|
REACTION_CXSMILES
|
II.[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.[OH-].[K+].[O-:15]S([O-])=O.[Na+].[Na+]>CN(C=O)C.C(OCC)(=O)C>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH2:6][C:7](=[O:15])[NH:8]2 |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
1.43 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
Stir for 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
Stir at room temperature for 15 min
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
dilute
|
|
Type
|
CONCENTRATION
|
|
Details
|
Wash organics three times with H2O, dry organics (MgSO4) and concentrate to a brown oil
|
|
Type
|
DISSOLUTION
|
|
Details
|
Dissolve oil in 2-methoxyethanol (40 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat to 100° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
Add H3PO4 (9 mL) and heat
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 48 h
|
|
Duration
|
48 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
Cool to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
dilute with H2O (75 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
Extract into ethyl acetate, dry MgSO4) and
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate organics to a dark brown oil
|
|
Type
|
WASH
|
|
Details
|
Chromatograph on silica gel (90 g), eluting with 20% to 40% ethyl acetate/hexanes
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C2CC(NC2=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 121 mg | |
| YIELD: PERCENTYIELD | 6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |